molecular formula C22H27N3 B095977 2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole CAS No. 16566-78-2

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

Cat. No.: B095977
CAS No.: 16566-78-2
M. Wt: 333.5 g/mol
InChI Key: IRHMIPLGKBRHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the class of tetrahydropyridoindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole stands out due to its specific structural modifications, which enhance its antiproliferative activity.

Properties

CAS No.

16566-78-2

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C22H27N3/c1-2-3-14-24-15-11-22-20(17-24)19-6-4-5-7-21(19)25(22)16-10-18-8-12-23-13-9-18/h4-9,12-13H,2-3,10-11,14-17H2,1H3

InChI Key

IRHMIPLGKBRHIW-UHFFFAOYSA-N

SMILES

CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

Canonical SMILES

CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4

16566-78-2

Synonyms

2,3,4,5-Tetrahydro-2-butyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole

Origin of Product

United States

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